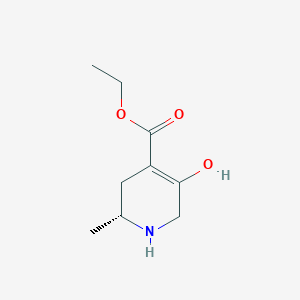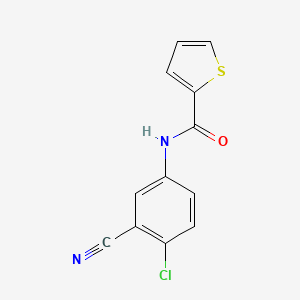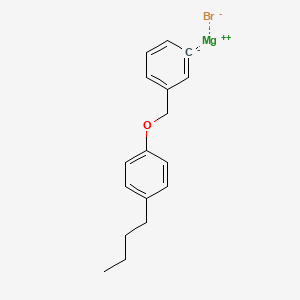
Ethyl (R)-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is an organic compound that belongs to the class of esters It is characterized by a tetrahydropyridine ring substituted with a hydroxy group, a methyl group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes several types of chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: SOCl2
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of a chloride derivative
Applications De Recherche Scientifique
Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors . The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-5-carboxylate
- Methyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
- Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate
Uniqueness
Ethyl ®-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is unique due to its specific substitution pattern on the tetrahydropyridine ring, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the 5-position and the ester group at the 4-position allows for unique interactions with biological targets and distinct reactivity in chemical transformations .
Propriétés
Formule moléculaire |
C9H15NO3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
ethyl (2R)-5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h6,10-11H,3-5H2,1-2H3/t6-/m1/s1 |
Clé InChI |
FCHNYIOTDDLOFU-ZCFIWIBFSA-N |
SMILES isomérique |
CCOC(=O)C1=C(CN[C@@H](C1)C)O |
SMILES canonique |
CCOC(=O)C1=C(CNC(C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)


![4-Chloro-3-(difluoromethoxy)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14895933.png)

![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)




![3-Amino-5-(2-diethylamino-ethyl)-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B14895979.png)


